molecular formula C38H69NO14 B14076391 Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F

Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F

Cat. No.: B14076391
M. Wt: 764.0 g/mol
InChI Key: JDKPAXGOJMGSAE-UHFFFAOYSA-N
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Description

Clarithromycin F, also known as 16-hydroxyclarithromycin, Clarithromycin Impurity 4, and Clarithromycin EP Impurity A, is a synthetic impurity structurally related to Clarithromycin. Clarithromycin is an antibiotic medication used to treat various bacterial infections. Clarithromycin F is commonly used in pharmaceutical research and development as a reference standard in analytical testing methods to ensure the purity and quality of Clarithromycin drug products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Clarithromycin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Clarithromycin F. These derivatives are often used as reference standards in pharmaceutical research .

Scientific Research Applications

Mechanism of Action

Clarithromycin F exerts its effects by interacting with bacterial ribosomes, inhibiting protein synthesis, and ultimately leading to the death of the bacterial cells. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and disrupting the elongation process of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Clarithromycin F include:

    Clarithromycin EP Impurity B: Another impurity related to Clarithromycin with a similar structure.

    Clarithromycin EP Impurity C: A hydroxylated derivative of Clarithromycin.

    Clarithromycin EP Impurity D: A methylated derivative of Clarithromycin.

Uniqueness

Clarithromycin F is unique due to its specific hydroxylation at the 16th position, which distinguishes it from other Clarithromycin impurities. This unique structural feature makes it an important reference standard in the quality control and validation of Clarithromycin drug products .

Properties

Molecular Formula

C38H69NO14

Molecular Weight

764.0 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3

InChI Key

JDKPAXGOJMGSAE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

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